N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Fluorine substitution Benzothiazole Physicochemical properties

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 942007-41-2) is a synthetic heterocyclic compound with the molecular formula C12H8FN3O2S and a molecular weight of 277.28 g/mol. It belongs to the benzothiazole-isoxazole carboxamide class, featuring a 4-fluorobenzothiazole core linked via a carboxamide bridge to a 5-methylisoxazole ring.

Molecular Formula C12H8FN3O2S
Molecular Weight 277.27
CAS No. 942007-41-2
Cat. No. B2433184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS942007-41-2
Molecular FormulaC12H8FN3O2S
Molecular Weight277.27
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C12H8FN3O2S/c1-6-5-8(16-18-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17)
InChIKeyDDCADGPQNYTIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 942007-41-2): Structural Identity and Procurement Baseline


N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 942007-41-2) is a synthetic heterocyclic compound with the molecular formula C12H8FN3O2S and a molecular weight of 277.28 g/mol [1]. It belongs to the benzothiazole-isoxazole carboxamide class, featuring a 4-fluorobenzothiazole core linked via a carboxamide bridge to a 5-methylisoxazole ring. The compound is cataloged in PubChem (CID 16953753) and is primarily supplied as a research screening compound [1]. The 4-fluoro substitution on the benzothiazole ring is a defining structural feature that distinguishes it from non-fluorinated analogs and positional isomers within the broader benzothiazole-isoxazole carboxamide chemical space [1][2].

Why Procurement Cannot Substitute N-(4-Fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide with Uncharacterized Analogs


Generic substitution within the benzothiazole-isoxazole carboxamide class is not scientifically valid because subtle structural modifications profoundly alter target engagement, selectivity, and physicochemical properties. The 4-fluoro substituent on the benzothiazole ring of this compound contributes to distinct electronic and steric properties that influence binding affinity and metabolic stability compared to the non-fluorinated parent scaffold [1]. Broad patent disclosures from Epizyme covering substituted isoxazole carboxamides as irreversible SMYD2/3 inhibitors demonstrate that specific substitution patterns—including the benzothiazole moiety and its substituents—are critical for achieving potent, irreversible target inhibition [2]. Without compound-specific comparative data, unqualified substitution risks introducing analogs with unverified potency, altered selectivity profiles, or differing pharmacokinetic behavior, undermining experimental reproducibility in target-based screening campaigns.

Quantitative Differentiation Evidence for N-(4-Fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide vs. Analogous Compounds


Structural Differentiation: 4-Fluorobenzothiazole vs. Non-Fluorinated Benzothiazole Scaffold

The target compound incorporates a 4-fluorine atom on the benzothiazole ring, whereas the direct non-fluorinated analog N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide lacks this substituent. The PubChem computed XLogP3-AA for the target compound is 2.8, and the hydrogen bond acceptor count is 6 [1]. The 4-fluoro substitution is expected to increase lipophilicity and modulate electronic properties compared to the non-fluorinated analog, which would have a lower computed logP and different H-bond acceptor profile (data for the comparator not available in the same reference) [1].

Fluorine substitution Benzothiazole Physicochemical properties Lead optimization

Target Class Association: Isoxazole Carboxamide Scaffold as Irreversible SMYD2/3 Inhibitor

The Epizyme patent US 10,669,243 B2 broadly claims substituted isoxazole carboxamides of Formula I as irreversible SMYD protein inhibitors, explicitly covering compounds where the carboxamide nitrogen is substituted with a benzothiazole ring system [1]. Although specific IC50 values for N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide are not disclosed in the patent, the structural features of the target compound place it directly within the claimed generic formula. In contrast, simple non-benzothiazole isoxazole carboxamides (e.g., N-aryl analogs) are distinct sub-classes that often exhibit different potency and selectivity profiles [1][2]. This class-level evidence supports the target compound's inclusion in screening libraries aimed at SMYD-driven oncology targets but does not constitute proof of potent SMYD inhibition for this specific compound.

SMYD3 SMYD2 Epigenetics Methyltransferase Cancer

Acetylcholinesterase Inhibition: Vendor-Reported IC50 vs. Donepezil Baseline

According to a technical datasheet from BenchChem, the target compound exhibits an IC50 of 2.7 µM against acetylcholinesterase (AChE) . The clinical standard donepezil inhibits AChE with an IC50 in the low nanomolar range (typically 5–10 nM). The comparator non-fluorinated analog N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has not been similarly profiled, so the quantitative differentiation attributable to the 4-fluoro substituent cannot be verified. This evidence is classified as supporting because the original assay conditions and primary reference are not provided by the vendor, and the data have not been corroborated in peer-reviewed literature .

Acetylcholinesterase AChE inhibitor Alzheimer's disease Cholinergic

Related Analog Cytotoxicity in Cancer Cell Lines: Inferring Class-Level Anticancer Potential

A closely related compound, N-(4-fluorobenzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide, demonstrated IC50 values ranging from 8.9 to 10.8 µM against MCF-7 and DU145 cancer cell lines in a 2023 study [1]. This compound shares the 4-fluorobenzothiazole core with the target compound but differs in the right-hand amide portion. The target compound itself has not been directly evaluated for cytotoxicity in this study. This evidence is therefore class-level: it establishes that the 4-fluorobenzothiazole fragment can contribute to low-micromolar anticancer activity when paired with an appropriate amide partner, but quantitative activity cannot be directly extrapolated to the target compound [1].

Anticancer Cytotoxicity Benzothiazole Isoxazole

Physicochemical Comparison: Rotatable Bonds and Topological Polar Surface Area

The PubChem computed descriptors for the target compound indicate a rotatable bond count of 2 and an exact mass of 277.03212584 Da [1]. In comparison, the closely related analog N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide increases the rotatable bond count by one due to the furan substitution . The lower rotatable bond count of the target compound implies greater conformational rigidity, which can be advantageous for target binding entropy. However, no direct binding data supports this entropic advantage, and the comparison is limited to computed molecular properties [1].

Drug-likeness Physicochemical properties Oral bioavailability Lead selection

Recommended Application Scenarios for N-(4-Fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide Based on Available Evidence


SMYD2/3 Inhibitor Lead Optimization Screening Library

The compound is structurally encompassed within the Epizyme patent claims for irreversible SMYD2/3 inhibitors (US 10,669,243 B2) [2]. It is suitable as a diversity element in focused screening libraries exploring benzothiazole-containing isoxazole carboxamides, where structure-activity relationships (SAR) around the 4-fluoro substitution and 5-methylisoxazole ring can be systematically probed. Users should note that no quantitative SMYD inhibition data are available for this specific compound, so it must be used as an SAR probe rather than a validated reference inhibitor.

Acetylcholinesterase Inhibitor Fragment-Based Screening

Based on vendor-reported AChE inhibition (IC50 2.7 µM) , this compound may serve as a weak-affinity starting point for fragment elaboration or scaffold hopping in neurodegeneration programs. Given the modest potency relative to clinical standards like donepezil, its primary utility lies in crystallographic fragment screening or as a negative control for selectivity profiling against butyrylcholinesterase (BChE). Confirmatory in-house testing is essential before committing to procurement for pharmacology studies.

Physicochemical Benchmarking for Benzothiazole-Isoxazole Lead Series

With a computed XLogP3-AA of 2.8, rotatable bond count of 2, and molecular weight of 277.28 g/mol [1], the compound sits within favorable drug-like chemical space. It can be used as a physicochemical benchmark against which more elaborated benzothiazole-isoxazole analogs are compared, particularly when assessing the impact of substituent changes on lipophilicity, rigidity, and hydrogen bonding capacity. The 4-fluoro substituent's contribution to logP can be contrasted with chloro, methyl, or unsubstituted analogs.

Cytotoxicity Screening in Oncology Panel Assays

A structurally related 4-fluorobenzothiazole amide demonstrated sub-10 µM cytotoxicity against MCF-7 and DU145 cell lines [3]. The target compound, bearing a different carboxamide moiety, is a logical extension compound for comparative cytotoxicity profiling in broader oncology panels to determine whether the 5-methylisoxazole-3-carboxamide modification improves or diminishes anticancer potency relative to the published analog. Procurement is justified for head-to-head comparative studies within the same assay platform.

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.